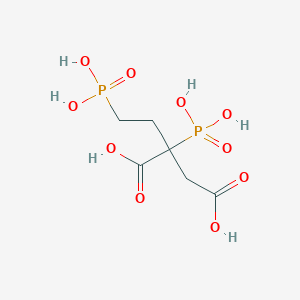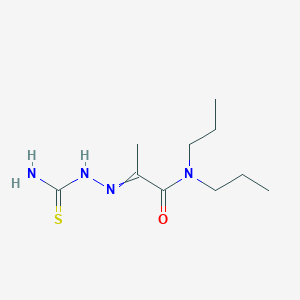
2-(2-Carbamothioylhydrazinylidene)-N,N-dipropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Carbamothioylhydrazinylidene)-N,N-dipropylpropanamide is a compound with significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carbamothioylhydrazinylidene)-N,N-dipropylpropanamide typically involves the reaction of hydrazinecarbothioamide with N,N-dipropylpropanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow synthesis, to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Carbamothioylhydrazinylidene)-N,N-dipropylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions involving this compound generally require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2-Carbamothioylhydrazinylidene)-N,N-dipropylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and metabolic pathways.
Medicine: It is being explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: The compound is used in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 2-(2-Carbamothioylhydrazinylidene)-N,N-dipropylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Carbamothioylhydrazinylidene)acetic acid
- 4-[(E)-(2-Carbamothioylhydrazinylidene)methyl]benzoic acid
- 4-[1-(2-Carbamothioylhydrazinylidene)ethyl]phenyl acetate
Uniqueness
2-(2-Carbamothioylhydrazinylidene)-N,N-dipropylpropanamide is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .
Properties
CAS No. |
65749-81-7 |
|---|---|
Molecular Formula |
C10H20N4OS |
Molecular Weight |
244.36 g/mol |
IUPAC Name |
2-(carbamothioylhydrazinylidene)-N,N-dipropylpropanamide |
InChI |
InChI=1S/C10H20N4OS/c1-4-6-14(7-5-2)9(15)8(3)12-13-10(11)16/h4-7H2,1-3H3,(H3,11,13,16) |
InChI Key |
KHIKACGNHYZURD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C(=NNC(=S)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


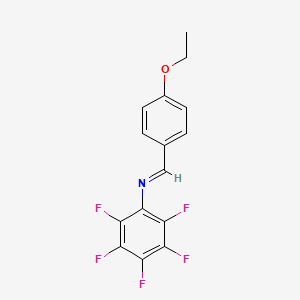
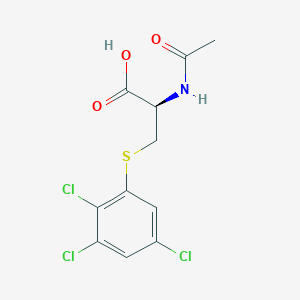


![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
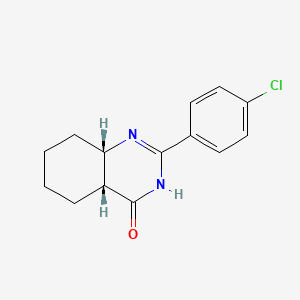
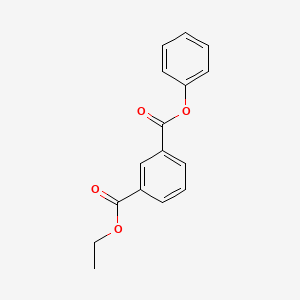
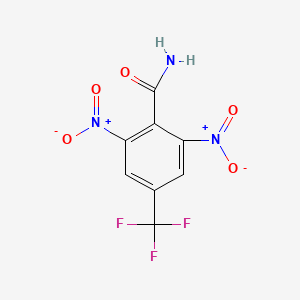
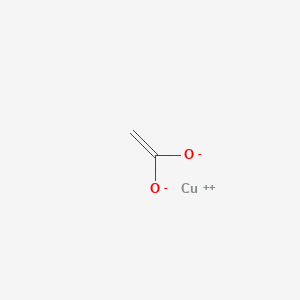


![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)
